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This guide provides an objective comparison of common Gallium Nitride (GaN) High Electron
Mobility Transistor (HEMT) simulation models with their experimental validation. Accurate and
predictive simulation models are crucial for the efficient design and optimization of high-
frequency and high-power electronic circuits used in a variety of research and development
applications, including advanced instrumentation and drug discovery platforms. This document
summarizes key performance metrics, details the experimental protocols for model validation,
and visualizes the validation workflow.

Comparison of Simulation Models

The performance of a GaN HEMT can be predicted using various simulation models, each with
its own strengths and complexities. This section compares three widely used models: the semi-
empirical Angelov model, the neural network-based DynaFET model, and physics-based
Technology Computer-Aided Design (TCAD) models. The validation of these models against
experimental data is crucial for ensuring their accuracy.

I-V Characteristics

The current-voltage (I-V) characteristics are fundamental to understanding the device's DC
performance. The following table summarizes the comparison between simulated and
measured |-V data for the Angelov and TCAD models.
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Simulation . Simulated Experimental
Key Metrics Reference
Model Value Value
- Coefficient of
Modified o
Determination 99.97% - [1]
Angelov-GaN
(R?)
Root Mean
Square (RMS) 0.19 mA - [1]
Error
TCAD (Silvaco Drain Current
Good Agreement  Good Agreement  [2]
ATLAS) (Id) @ Vg=0Vv
Drain Current
Good Agreement  Good Agreement  [2]
(d) @ Vg=2Vv
S-Parameters

S-parameters (scattering parameters) describe the input-output relationship of the device at

high frequencies and are essential for RF and microwave circuit design.

Agreement
Simulation Frequency Bias with
. . Reference
Model Range Conditions Experimental
Data
Modified Vgs = -5V to 0V,
0.5-21 GHz Good [1]
Angelov-GaN Vds =1V to 5V
- Wide range of
DynaFET Not Specified ) N Excellent [3][4]
bias conditions
TCAD (Silvaco B Id=20 mA/mm,
Not Specified Reasonable [2]
ATLAS) Vd=50 V
Power-Added Efficiency (PAE)
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PAE is a critical metric for power amplifiers, indicating how efficiently DC input power is
converted into RF output power.

Simulation . Simulated Experimental
Key Metrics Reference
Model Value Value
Load-pull figures Excellent Excellent
DynaFET ) [3][4]
of merit Agreement Agreement
) Large-signal Good starting Good starting
TCAD (Silvaco ) )
power point for point for [2]
ATLAS) o o
performance prediction prediction

Experimental Protocols

Accurate experimental data is the bedrock of simulation model validation. The following
sections detail the methodologies for key experiments.

I-V Characterization

The objective of I-V characterization is to measure the transistor's drain current (Id) as a
function of drain-source voltage (Vds) and gate-source voltage (Vgs).

Methodology:

e Device Preparation: The GaN HEMT device is placed on a temperature-controlled wafer
prober.

 Instrumentation: A semiconductor parameter analyzer or a source measure unit (SMU) is
used to apply voltages and measure currents.

o Measurement Procedure:

o The gate-source voltage (Vgs) is swept from the pinch-off voltage to a positive voltage in
discrete steps.

o For each Vgs step, the drain-source voltage (Vds) is swept from OV to the desired
maximum voltage.
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o The corresponding drain current (Id) is measured at each bias point.

o Data Acquisition: The measured I-V curves are recorded and plotted.

S-Parameter Measurement

S-parameter measurements are performed to characterize the device's high-frequency
behavior.

Methodology:

e Device Preparation: The GaN HEMT is mounted in a test fixture or measured on-wafer using
high-frequency probes.

 Instrumentation: A Vector Network Analyzer (VNA) is used for S-parameter measurements.

o Calibration: A proper calibration of the VNA is performed to move the measurement
reference plane to the device terminals. This typically involves Short-Open-Load-Thru
(SOLT) or Thru-Reflect-Line (TRL) calibration techniques.

» Measurement Procedure:
o The device is biased at specific Vgs and Vds operating points.
o The VNA is swept across the desired frequency range (e.g., 0.5 GHz to 21 GHz)[1].
o The S-parameters (S11, S21, S12, S22) are measured and recorded.

» De-embedding: The effects of parasitic elements from the test fixture or pads are removed
from the measured S-parameters to obtain the intrinsic device characteristics|[1].

Load-Pull Measurement for PAE Validation

Load-pull measurements are essential for validating the large-signal performance of a
simulation model, particularly for power applications.

Methodology:

e Device Preparation: The GaN HEMT is placed in a load-pull measurement setup.
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e Instrumentation: The setup includes a signal generator, input and output tuners, a power
meter, and a spectrum analyzer.

e Measurement Procedure:
o The device is biased at a specific operating point.
o The input power is swept to a desired level.
o The output tuner is varied to present different load impedances to the device.

o For each load impedance, the output power, gain, and DC power consumption are
measured.

o Data Analysis: The Power-Added Efficiency (PAE) is calculated for each load impedance.
The data is used to generate load-pull contours, which show the device's performance as a
function of the load impedance. The measured contours are then compared with the
simulated results from the model[3][4].

Visualization of the Validation Workflow

The following diagram illustrates the general workflow for validating a GaN HEMT simulation
model with experimental data.
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Caption: Workflow for GaN HEMT model validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Guide to GaN HEMT Simulation Models:
Validation with Experimental Data]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1216216#validation-of-gan-hemt-simulation-models-
with-experimental-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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